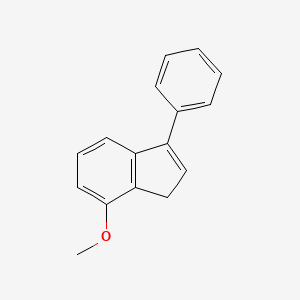

7-Methoxy-3-phenyl-1H-indene

Description

Structure

3D Structure

Properties

CAS No. |

182802-19-3 |

|---|---|

Molecular Formula |

C16H14O |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

7-methoxy-3-phenyl-1H-indene |

InChI |

InChI=1S/C16H14O/c1-17-16-9-5-8-14-13(10-11-15(14)16)12-6-3-2-4-7-12/h2-10H,11H2,1H3 |

InChI Key |

LESMCNDSUAGCKZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1CC=C2C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 7 Methoxy 3 Phenyl 1h Indene and Structural Analogues

De Novo Synthetic Routes for the Indene (B144670) Core with Controlled Substitution

The formation of the indene core with specific substitution patterns is a critical first step. This is often achieved through the synthesis of a substituted indanone precursor, which is then converted to the corresponding indene.

Cyclization Reactions and Annulation Strategies

Intramolecular cyclization reactions are fundamental to constructing the bicyclic indene skeleton. A common and effective method is the Friedel-Crafts acylation of a suitably substituted aromatic precursor. wikipedia.orgcymitquimica.com For the synthesis of a 7-methoxy-substituted indene, a key intermediate is 7-methoxy-1-indanone. This can be prepared via the intramolecular Friedel-Crafts cyclization of 3-(2-methoxyphenyl)propanoic acid. In this reaction, the methoxy (B1213986) group on the benzene (B151609) ring directs the electrophilic acylation to the ortho position, leading to the desired 7-methoxy-1-indanone. nih.govresearchgate.net The use of reagents like polyphosphoric acid (PPA) or methanesulfonic acid (MSA) can facilitate this cyclization. nih.gov

Another powerful cyclization strategy is the Nazarov cyclization, which involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone. nih.gov For instance, a chalcone (an α,β-unsaturated ketone) bearing a methoxy group on one aromatic ring and a phenyl group on the other can be cyclized to form a methoxy-phenyl-1-indanone. nih.govlibretexts.org The regiochemistry of the resulting indanone is dependent on the substitution pattern of the starting chalcone.

The following table summarizes key cyclization reactions for the synthesis of substituted indanone precursors.

| Cyclization Method | Precursor | Reagents/Conditions | Product | Reference(s) |

| Intramolecular Friedel-Crafts Acylation | 3-(2-methoxyphenyl)propanoic acid | Polyphosphoric Acid (PPA) or Methanesulfonic Acid (MSA) | 7-Methoxy-1-indanone | nih.govresearchgate.net |

| Nazarov Cyclization | Substituted Chalcone | Trifluoroacetic Acid (TFA) | Substituted Phenyl-1-indanone | nih.govlibretexts.org |

Palladium-Catalyzed Coupling Reactions for Indanone Precursors

Palladium-catalyzed reactions offer versatile methods for constructing indanone precursors. organic-chemistry.org Carbonylative cyclization of unsaturated aryl iodides is a notable example. organic-chemistry.org While not directly providing a 7-methoxy-3-phenyl-1-indanone, this methodology allows for the synthesis of a variety of substituted indanones that could be further functionalized. For example, a palladium-catalyzed carbonylative cyclization of an appropriately substituted aryl iodide can yield a functionalized indanone core. organic-chemistry.org

Reductive Dehydration Pathways from Indanone Intermediates

Once the desired substituted indanone, such as 7-methoxy-3-phenyl-1-indanone, is synthesized, the next step is its conversion to the corresponding indene. This is typically achieved through a two-step process involving reduction of the ketone to an alcohol, followed by dehydration.

The ketone group of the indanone is first reduced to a hydroxyl group to form an indanol. This reduction can be carried out using various reducing agents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). In the case of 7-methoxy-3-phenyl-1-indanone, this would yield 7-methoxy-3-phenyl-1-indanol.

The subsequent step is the acid-catalyzed dehydration of the indanol to form the double bond of the indene ring. researchgate.net This reaction is typically performed by heating the indanol in the presence of an acid catalyst, such as p-toluenesulfonic acid (TsOH) or sulfuric acid (H₂SO₄). The dehydration of 7-methoxy-3-phenyl-1-indanol would lead to the formation of 7-methoxy-3-phenyl-1H-indene.

Functionalization Strategies for Introducing the Methoxy and Phenyl Moieties

Alternatively, the methoxy and phenyl groups can be introduced onto a pre-existing indene or indanone nucleus through various functionalization reactions.

Regioselective Aromatic Substitution Methodologies on the Indene Nucleus

Introducing a methoxy group at a specific position on the indene ring requires careful consideration of directing group effects in electrophilic aromatic substitution reactions. If starting with an unsubstituted or differently substituted indene, direct methoxylation is challenging due to the potential for multiple products.

A more controlled approach involves building the indene core from a precursor that already contains the methoxy group in the desired position. For instance, starting with 1,3-dimethoxybenzene, a Friedel-Crafts acylation can be performed. The two methoxy groups will direct the acylation to the C4 position, leading to a 2,4-dimethoxy-substituted aromatic ketone. researchgate.netchegg.com This ketone can then be further elaborated to construct the five-membered ring of the indene.

Arylation Reactions for C-3 Phenyl Substituent Introduction

The introduction of the phenyl group at the C-3 position of the indene ring can be achieved through several methods. One common approach involves the reaction of a 1-indanone with an organometallic reagent followed by dehydration. Specifically, 7-methoxy-1-indanone can be treated with a phenyl Grignard reagent, such as phenylmagnesium bromide (PhMgBr). libretexts.orgmnstate.eduyoutube.com This reaction proceeds via nucleophilic addition of the phenyl group to the carbonyl carbon of the indanone, forming a tertiary alcohol, 1-hydroxy-7-methoxy-1-phenylindane. Subsequent acid-catalyzed dehydration of this alcohol intermediate results in the formation of the double bond, yielding this compound. It is important to note that the position of the double bond in the final indene product can sometimes be a mixture of isomers, and reaction conditions may need to be optimized to favor the desired 1H-indene tautomer.

Palladium-catalyzed cross-coupling reactions provide another powerful tool for introducing the phenyl group. For example, a Suzuki-Miyaura coupling reaction could be employed. nih.govbeilstein-journals.orgresearchgate.netresearchgate.netnih.gov This would involve the synthesis of a 3-halo-7-methoxy-1H-indene (e.g., 3-bromo-7-methoxy-1H-indene) which can then be coupled with phenylboronic acid in the presence of a palladium catalyst and a base to form this compound.

Similarly, a Heck reaction could be utilized by coupling 7-methoxy-1H-indene with an aryl halide like iodobenzene in the presence of a palladium catalyst. researchgate.netnih.govresearchgate.net The regioselectivity of the arylation at the C-3 position would be a key consideration in this approach. While direct C-H arylation of indazoles and other heterocycles has been reported, the specific application to 7-methoxy-1H-indene would require optimization. mdpi.comnih.govresearchgate.netnih.gov

The following table summarizes methods for introducing the phenyl substituent.

| Arylation Method | Substrate | Reagents/Conditions | Product | Reference(s) |

| Grignard Reaction & Dehydration | 7-Methoxy-1-indanone | 1. Phenylmagnesium bromide (PhMgBr) 2. Acid (e.g., H₂SO₄), Heat | This compound | libretexts.orgmnstate.eduyoutube.com |

| Suzuki-Miyaura Coupling | 3-Bromo-7-methoxy-1H-indene | Phenylboronic acid, Pd catalyst, Base | This compound | nih.govbeilstein-journals.orgresearchgate.netresearchgate.netnih.gov |

| Heck Reaction | 7-Methoxy-1H-indene | Iodobenzene, Pd catalyst, Base | This compound | researchgate.netnih.govresearchgate.net |

Methoxylation Techniques at the C-7 Position

The introduction of a methoxy group at the C-7 position of the 3-phenyl-1H-indene scaffold is a critical step in the synthesis of the target molecule. While direct methoxylation of the unsubstituted indene ring at C-7 is challenging due to regioselectivity issues, modern organic synthesis offers plausible pathways to achieve this transformation. A promising approach involves the use of palladium-catalyzed C-H activation/methoxylation reactions on a pre-functionalized indene core.

One such advanced technique is the palladium/norbornene cooperative catalysis, which has been successfully employed for the ortho-C–H methoxylation of aryl halides. This methodology could be adapted for the synthesis of this compound, likely starting from a 7-halo-3-phenyl-1H-indene precursor. The reaction would proceed via a palladium-catalyzed activation of the C-H bond at the C-7 position, followed by coupling with a methoxylating agent.

A proposed synthetic sequence could involve the initial synthesis of 3-phenyl-1H-indene, followed by a regioselective halogenation at the C-7 position. This 7-halo-3-phenyl-1H-indene intermediate would then be subjected to a palladium-catalyzed methoxylation. Key to the success of this step is the choice of the palladium catalyst, ligand, and methoxylating source. The use of a specialized N–O reagent, such as an N,N-bissulfonylmethoxyamine, has been shown to be effective in related systems.

Table 1: Potential Catalytic System for C-7 Methoxylation

| Component | Example | Role |

| Palladium Precatalyst | Pd(OAc)₂ | Active catalyst source |

| Ligand | Norbornene (NBE) derivative | Facilitates C-H activation |

| Methoxylating Agent | N,N-Bissulfonylmethoxyamine | Provides the methoxy group |

| Base | K₃PO₄ | Promotes the reaction |

| Solvent | Toluene | Reaction medium |

This approach offers a pathway to selectively introduce the methoxy group at the desired position, a crucial step for obtaining the final this compound product.

Advanced Synthetic Approaches and Process Optimization

Recent advancements in organic synthesis have paved the way for more sophisticated and efficient methods to produce complex molecules like this compound. These approaches focus on achieving high levels of stereoselectivity and optimizing reaction conditions for improved yields and purity.

Stereoselective Synthesis of this compound and its Enantiomers

The development of enantiomerically pure forms of this compound is of significant interest. This can be achieved through asymmetric catalysis, where a chiral catalyst directs the formation of one enantiomer over the other. Several transition-metal-catalyzed reactions have shown great promise for the enantioselective synthesis of indene derivatives.

Rhodium-catalyzed asymmetric intramolecular 1,4-addition reactions have been successfully used to synthesize chiral 3-aryl-1-indanones, which are precursors to indenes. By employing a chiral ligand, such as MonoPhos, high enantioselectivities can be achieved. A similar strategy could be envisioned for the synthesis of a chiral precursor to this compound.

Gold-catalyzed intramolecular hydroalkylation of ynamides represents another powerful tool for the synthesis of substituted indenes. The use of a chiral N-heterocyclic carbene (NHC)-gold complex could potentially induce enantioselectivity in the cyclization step, leading to an optically enriched indene product. The choice of the chiral ligand is paramount in achieving high enantiomeric excess (ee).

Table 2: Chiral Ligands for Potential Stereoselective Synthesis

| Catalyst System | Chiral Ligand | Potential Application | Expected Outcome |

| Rhodium | (R)-MonoPhos | Asymmetric intramolecular addition | High ee in indanone precursor |

| Gold | Chiral NHC Ligand | Asymmetric intramolecular hydroalkylation | Enantiomerically enriched indene |

| Palladium | Chiral Diene Ligand | Asymmetric cross-coupling | Chiral indene derivatives |

These methods highlight the potential for producing specific enantiomers of this compound, which is crucial for applications where stereochemistry plays a key role.

Catalyst Development for Enhanced Efficiency and Selectivity

The efficiency and selectivity of the synthetic routes to this compound are heavily dependent on the catalyst employed. Continuous research in catalyst development aims to improve reaction yields, reduce reaction times, and enhance chemo-, regio-, and stereoselectivity.

For the construction of the 3-phenyl-1H-indene core, palladium-catalyzed carboannulation of internal alkynes with aryl halides has proven to be an effective method. The development of ligand-free palladium catalyst systems or the use of specific phosphine ligands can significantly impact the efficiency of this transformation.

In rhodium-catalyzed syntheses of indenes, the choice of the phosphine ligand is critical. For instance, the use of DPEphos has been shown to be crucial in promoting certain transformations by influencing the stability of key reaction intermediates.

Gold-catalyzed cyclization reactions are also a focal point of catalyst development. The use of N-heterocyclic carbene (NHC) ligands on gold catalysts has been shown to be highly effective for the synthesis of polysubstituted indenes from ynamides under mild conditions. Optimization of the NHC ligand structure can lead to improved catalytic activity and selectivity.

Table 3: Catalyst and Ligand Effects on Indene Synthesis

| Metal Catalyst | Ligand | Key Advantage |

| Palladium(II) Acetate | Ligand-free or Phosphine | Efficient C-C bond formation |

| Rhodium(I) Complex | DPEphos | Promotes selective 1,4-migration |

| Gold(I) Chloride | NHC | Mild reaction conditions, high yields |

The ongoing development of novel catalysts and ligands is essential for the efficient and selective synthesis of this compound and its analogues, enabling access to these valuable compounds for further research and application.

Chemical Reactivity and Mechanistic Transformations of 7 Methoxy 3 Phenyl 1h Indene

Electrophilic and Nucleophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution:

The benzene (B151609) ring of 7-methoxy-3-phenyl-1H-indene is activated towards electrophilic aromatic substitution (EAS) by the electron-donating methoxy (B1213986) group at the 7-position. This group directs incoming electrophiles primarily to the ortho and para positions relative to itself. In this specific molecule, the positions ortho to the methoxy group are C6 and C8 (part of the five-membered ring), and the para position is C4. Due to the fusion of the five-membered ring, the C4 and C6 positions are the most likely sites for electrophilic attack.

Common electrophilic aromatic substitution reactions that this compound is expected to undergo include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would likely yield a mixture of 4-nitro- and 6-nitro-7-methoxy-3-phenyl-1H-indene.

Halogenation: Treatment with bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) is expected to result in the corresponding 4-halo and 6-halo derivatives.

Friedel-Crafts Alkylation and Acylation: These reactions, using an alkyl halide or acyl halide with a Lewis acid catalyst, would introduce an alkyl or acyl group at the C4 and C6 positions. However, these reactions can sometimes be complicated by the reactivity of the double bond in the five-membered ring.

The relative yields of the ortho and para products would be influenced by steric hindrance from the adjacent five-membered ring and the phenyl group.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNA) on the benzene ring of this compound is generally unfavorable due to the electron-rich nature of the aromatic system. For a nucleophilic attack to occur on the benzene ring, the presence of a strong electron-withdrawing group (like a nitro group) and a good leaving group would be necessary, which are absent in the parent molecule.

However, the indene (B144670) system can be susceptible to nucleophilic attack at the C1 position, especially if a suitable leaving group is present or if the reaction proceeds via an addition-elimination mechanism involving the double bond. For instance, if a derivative with a leaving group at C1 were available, it could potentially undergo substitution by nucleophiles.

Oxidation and Reduction Pathways of the Indene System

The primary sites for oxidation and reduction in this compound are the double bond within the five-membered ring and the aromatic rings.

Oxidation:

Oxidative Cleavage: Treatment with strong oxidizing agents like potassium permanganate (KMnO₄) under harsh conditions or ozonolysis followed by an oxidative workup would lead to the cleavage of the double bond in the five-membered ring, ultimately forming a dicarboxylic acid derivative of the benzene ring.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would likely form an epoxide across the double bond of the indene ring.

Allylic Oxidation: Under specific conditions using reagents like selenium dioxide (SeO₂), oxidation at the allylic C1 position could occur, introducing a hydroxyl group to form an indenol.

Reduction:

Catalytic Hydrogenation: The double bond in the five-membered ring can be readily reduced by catalytic hydrogenation over catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) to yield 7-methoxy-3-phenylindane. nih.govmdpi.comillinois.edu Under more forcing conditions (higher pressure and temperature), the aromatic rings can also be reduced.

Chemical Reduction: Reagents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce an isolated carbon-carbon double bond but could reduce the double bond if it were conjugated to a carbonyl group in a derivative of the parent molecule. nih.gov

| Reaction Type | Reagent(s) | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro- and 6-nitro-7-methoxy-3-phenyl-1H-indene |

| Bromination | Br₂, FeBr₃ | 4-Bromo- and 6-bromo-7-methoxy-3-phenyl-1H-indene |

| Catalytic Hydrogenation | H₂, Pd/C | 7-Methoxy-3-phenylindane |

| Ozonolysis (oxidative workup) | 1. O₃; 2. H₂O₂ | 2-Carboxy-3-methoxy-benzoic acid derivative |

Cycloaddition Reactions and Pericyclic Processes

The double bond in the five-membered ring of this compound can participate in cycloaddition reactions, acting as a dienophile or, in some cases, as part of a diene system. These reactions are powerful tools for the construction of complex polycyclic frameworks.

Diels-Alder Reaction: As a dienophile, the double bond of this compound can react with a conjugated diene to form a six-membered ring fused to the indene core. chemistrysteps.comwikipedia.orgorganic-chemistry.org The stereochemistry of the product would be influenced by the endo rule and steric effects of the phenyl and methoxy groups. While less common, the indene system itself could potentially act as a diene if the aromaticity of the benzene ring is disrupted, for instance, in a dearomatizing cycloaddition.

1,3-Dipolar Cycloaddition: The double bond can also react with 1,3-dipoles such as azides, nitrile oxides, or nitrones to form five-membered heterocyclic rings fused to the indene skeleton. organic-chemistry.orglibretexts.orgacs.orgacsgcipr.org This provides a versatile route to various nitrogen- and oxygen-containing polycyclic compounds.

| Cycloaddition Type | Reactant | Product Type |

| Diels-Alder | Conjugated Diene (e.g., Butadiene) | Fused Cyclohexene Adduct |

| 1,3-Dipolar Cycloaddition | 1,3-Dipole (e.g., Phenyl Azide) | Fused Triazoline Ring |

Rearrangement Reactions and Isomerization Dynamics

Substituted indenes can undergo various rearrangement and isomerization reactions, often catalyzed by acid or light.

Double Bond Isomerization: In the presence of an acid catalyst, the double bond in the five-membered ring of this compound can migrate. wikipedia.org This can lead to the formation of isomers such as 7-methoxy-1-phenyl-1H-indene or exocyclic double bond isomers, depending on the relative thermodynamic stabilities of the possible products.

Skeletal Rearrangements: Under certain conditions, such as photochemical irradiation or treatment with strong acids or transition metal catalysts, the carbon skeleton of the indene ring can rearrange. nih.govvanderbilt.eduresearchgate.netnih.gov These rearrangements can be complex and may involve ring expansion, ring contraction, or substituent migrations, leading to the formation of novel polycyclic or spirocyclic structures. For example, photochemical rearrangements of di-π-methane systems, if applicable to a derivative, could lead to significant structural changes. baranlab.orgslideshare.net

Functional Group Interconversions of the Methoxy and Phenyl Substituents

The methoxy and phenyl groups on the this compound scaffold can be chemically modified to introduce new functionalities.

Demethylation of the Methoxy Group: The methoxy group can be cleaved to reveal a hydroxyl group by treatment with strong Lewis acids like boron tribromide (BBr₃) or strong protic acids like hydrobromic acid (HBr). nih.govresearchgate.netgvsu.educore.ac.ukresearchgate.net This would yield 3-phenyl-1H-inden-7-ol, a phenol derivative that can undergo further reactions such as etherification or esterification.

Transformations of the Phenyl Group: The phenyl group at the 3-position is a standard aromatic ring and can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation. The directing effects within the phenyl group itself will determine the position of the new substituent (ortho, meta, or para). For example, nitration would likely introduce a nitro group at the para-position of the phenyl ring. These transformations allow for the synthesis of a wide range of derivatives with modified electronic and steric properties.

Metal-Catalyzed Transformations and Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. gvsu.eduresearchgate.netnih.gov To utilize these reactions, a halo-substituted derivative of this compound would be required, for example, 4-bromo-7-methoxy-3-phenyl-1H-indene.

Suzuki-Miyaura Coupling: A bromo- or iodo-substituted derivative of this compound could be coupled with an organoboron reagent (a boronic acid or ester) in the presence of a palladium catalyst and a base to form a biaryl compound.

Heck Reaction: The halo-indene derivative could react with an alkene in the presence of a palladium catalyst and a base to introduce a vinyl group onto the aromatic ring.

Sonogashira Coupling: Coupling of the halo-indene with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst would yield an alkynyl-substituted indene. nih.govwikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com

Buchwald-Hartwig Amination: This reaction would allow for the introduction of an amino group by coupling the halo-indene with an amine in the presence of a palladium catalyst and a strong base. libretexts.orgacsgcipr.orgrug.nlwikipedia.orgyoutube.com

These metal-catalyzed reactions provide a highly versatile platform for the late-stage functionalization of the this compound core, enabling the synthesis of a vast library of derivatives for various applications.

| Reaction Name | Coupling Partner | Product Type | Catalyst System |

| Suzuki-Miyaura | Arylboronic acid | Biaryl | Pd catalyst, Base |

| Heck | Alkene | Vinyl-substituted indene | Pd catalyst, Base |

| Sonogashira | Terminal alkyne | Alkynyl-substituted indene | Pd catalyst, Cu(I) co-catalyst, Base |

| Buchwald-Hartwig | Amine | Aryl amine | Pd catalyst, Base |

Derivatization Strategies and Structure Function Relationship Studies of 7 Methoxy 3 Phenyl 1h Indene Analogues

Systematic Modification of the Indene (B144670) Core and Peripheral Substituents

The chemical tractability of the indene framework permits a wide range of modifications. Synthetic strategies often focus on introducing diverse functional groups to the phenyl ring, altering the methoxy (B1213986) substituent, and functionalizing the indene core itself to fine-tune the molecule's electronic and steric properties.

The substitution pattern on the 3-phenyl ring is a critical determinant of the biological activity and physical properties of indene analogues. Research has demonstrated that introducing various substituents at different positions on this ring can significantly impact molecular interactions. Synthetic methods, such as palladium-catalyzed Suzuki coupling, allow for the controlled construction of functionalized indene derivatives from readily available starting materials like substituted phenols. organic-chemistry.org

The introduction of electron-donating or electron-withdrawing groups can alter the electron density of the molecule, influencing its binding capabilities. For instance, studies on related 3-phenylcoumarin scaffolds, which share a similar phenyl-substituted heterocyclic structure, have shown that varying the substituents on the phenyl ring is a key strategy in designing potent enzyme inhibitors. nih.govresearchgate.net A diverse library of analogues can be created by incorporating groups such as alkyls, halogens, and biphenyl moieties. acs.org

Table 1: Examples of Synthesized 3-Arylindene Analogues This table presents examples of substitutions made to the 3-phenyl ring of the general indene scaffold, as specific data for the 7-methoxy variant is limited.

| Compound Name | Phenyl Ring Substitution | Reference |

|---|---|---|

| 3-(p-Tolyl)-1H-indene | 4-Methyl | acs.org |

| 3-(m-Tolyl)-1H-indene | 3-Methyl | acs.org |

| 3-(4-(tert-Butyl)phenyl)-1H-indene | 4-tert-Butyl | acs.org |

| 3-([1,1'-Biphenyl]-4-yl)-1H-indene | 4-Phenyl | acs.org |

| 3-(p-Vinylphenyl)-1H-indene | 4-Vinyl | acs.org |

The electronic effect of the methoxy group also plays a role in the reactivity of the indene ring system. In studies on similar scaffolds like 3-phenylcoumarins, a methoxy group on the coumarin (B35378) ring was integral to the design of selective monoamine oxidase B (MAO-B) inhibitors. nih.gov Its position and electronic influence are crucial for orienting the molecule within a target's binding site. Furthermore, the catalytic pyrolysis of methoxy-containing compounds demonstrates that this group can be one of the most reactive sites, often initiating decomposition or rearrangement pathways. nih.gov

Beyond the phenyl and methoxy groups, the strategic introduction of other functional groups onto the indene core is a common derivatization strategy. Various synthetic methods have been developed to produce functionalized indenes with high regioselectivity. organic-chemistry.org For example, halocyclization of ortho-(alkynyl)styrenes can yield 3-halo-1H-indene derivatives, which can then be used in further cross-coupling reactions to introduce a wide variety of substituents. researchgate.net

The addition of functional groups like amino acids can optimize hydrophobic interactions with biological targets, such as enzymes. researcher.life In one study, a series of indene amino acid derivatives were synthesized to enhance interactions within the hydrophobic pocket of the succinate dehydrogenase (SDH) enzyme. researcher.life Similarly, incorporating hydrazide moieties has been used to target enzymes like acetylcholinesterase. mdpi.com These modifications highlight the versatility of the indene scaffold in creating multi-targeted agents by appending functionalities known to interact with specific biological targets. nih.gov

Exploration of Derivatives for Molecular Recognition and Ligand-Target Interactions

Derivatization of the 7-methoxy-3-phenyl-1H-indene scaffold is primarily aimed at enhancing its interaction with biological targets. This involves studying how specific structural changes affect binding affinity, allosteric modulation, and enzyme inhibition. Such studies are crucial for developing potent and selective therapeutic agents.

Molecular recognition is a key process that governs the interaction between a ligand and its receptor. nih.govnih.gov The affinity of a ligand for its target is a measure of the strength of this interaction. By systematically modifying the structure of this compound analogues, researchers can probe the molecular determinants of binding. For example, studies on diarylamide quasiracemates show that even subtle changes in functional group position can significantly affect molecular recognition and crystal packing. mdpi.com

Allosteric modulators, which bind to a site on a receptor distinct from the primary (orthosteric) site, represent an advanced approach to drug design. nih.gov These modulators can enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation) the effect of the endogenous ligand. nih.gov In studies of cannabinoid receptor 1 (CB1R), indole-based allosteric modulators have demonstrated that it is possible to separate PAM activity from direct agonist activity through enantiomeric resolution, offering a path to more refined therapeutic effects. nih.gov This principle can be applied to indene derivatives, where modifications could be designed to favor allosteric modulation over direct receptor activation or inhibition, potentially leading to safer and more effective drugs.

Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure relates to its biological activity, particularly in enzyme inhibition. nih.govnih.gov For indene derivatives, SAR analyses have been crucial in optimizing their potency and selectivity as enzyme inhibitors.

A study on indene amino acid derivatives designed as succinate dehydrogenase (SDH) inhibitors revealed significant insights. researcher.life By modifying the indene fragment, researchers achieved a 7.4-fold improvement in inhibitory activity for one compound (i18) compared to its parent structure. researcher.life This enhancement was attributed to optimized interactions within the enzyme's hydrophobic pocket. researcher.life Similarly, SAR studies on 3-phenylcoumarin-based MAO-B inhibitors, which are structurally analogous to 3-phenyl-indenes, have detailed the specific structural features required for potent inhibition. nih.govresearchgate.net

Table 2: SAR Insights from Enzyme Inhibition Studies of Indene Analogues and Related Scaffolds

| Scaffold | Target Enzyme | Key SAR Finding | Reference |

|---|---|---|---|

| Indene Amino Acid | Succinate Dehydrogenase (SDH) | Optimization of the indene fragment enhanced hydrophobic pocket interactions, significantly improving IC50 values. | researcher.life |

| 3-Phenylcoumarin | Monoamine Oxidase B (MAO-B) | The substitution pattern on the 3-phenyl ring and the presence of a methoxy group on the coumarin core are critical for high inhibitory potency. | nih.govresearchgate.net |

| Indene-derived Hydrazides | Acetylcholinesterase (AChE) | The introduction of various substituted benzaldehyde moieties to the hydrazide chain modulates binding affinity. | mdpi.com |

| Phenyl Pyrazole | 5-HT2A Receptor | Optimization for selectivity and aqueous solubility led to potent inverse agonists with good pharmacokinetic profiles. | nih.gov |

These studies collectively demonstrate that systematic derivatization and subsequent SAR analysis are powerful tools for transforming a lead compound like this compound into highly potent and selective modulators of biological targets.

Elucidation of Mechanistic Pathways in Biological Systems via Chemical Probes

Currently, there is no available research data to include in this section.

Computational and Theoretical Investigations of 7 Methoxy 3 Phenyl 1h Indene

Quantum Chemical Calculations for Electronic Structure and Molecular Conformations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about electron distribution, molecular geometry, and energy states.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It is particularly effective for determining the ground-state properties of organic compounds like 7-Methoxy-3-phenyl-1H-indene. DFT calculations can predict various properties, including optimized molecular geometry, electronic energies (such as HOMO and LUMO levels), and vibrational frequencies.

For substituted indene (B144670) derivatives, DFT has been employed to study the effects of different functional groups on the electronic ground state. researchgate.net For instance, studies on indenyl cations have shown that electron-donating groups can influence the singlet-triplet energy gap. researchgate.netresearchgate.net In the case of this compound, the methoxy (B1213986) group (an electron-donating group) and the phenyl group can be expected to modulate the electronic properties of the indene core. DFT calculations, often using functionals like B3LYP, can provide a detailed picture of this modulation. researchgate.net

A typical DFT analysis of this compound would involve geometry optimization to find the most stable conformation, followed by frequency calculations to confirm that the structure corresponds to a minimum on the potential energy surface. The electronic properties derived from such calculations are crucial for understanding the molecule's reactivity and spectroscopic behavior.

| Property | Predicted Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Dipole Moment | 2.5 D |

Ab Initio Methods for Excited States and Reaction Pathways

While DFT is powerful for ground-state properties, ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are often employed for more accurate calculations, especially for excited states and reaction pathways. These methods are computationally more intensive but can provide a higher level of theoretical accuracy.

Ab initio calculations have been used to investigate the formation of indene in combustion flames, mapping out potential energy surfaces and identifying viable reaction pathways. organic-chemistry.orgmdpi.com Similar approaches could be applied to study the synthesis or reactions of this compound. For instance, the cyclization of precursor molecules to form the indene ring system can be modeled to understand the reaction mechanism and transition states. youtube.com

The study of electronically excited states is crucial for understanding a molecule's photochemical behavior. Ab initio methods can predict the energies of excited states and their properties, which is essential for applications in materials science, such as in organic light-emitting diodes (OLEDs).

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how molecules move, change conformation, and interact with their environment, such as a solvent.

For a molecule like this compound, MD simulations can be used to explore its conformational landscape. The phenyl group can rotate relative to the indene core, and the methoxy group also has rotational freedom. MD simulations can map the energy landscape associated with these rotations and identify the most stable conformations and the energy barriers between them. The inherent chirality that can arise from benzannulation in substituted cyclopentadienes has been a subject of study in molecular dynamics. nih.gov

Solvation effects play a critical role in the behavior of molecules in solution. MD simulations can explicitly model the solvent molecules around this compound, providing insights into how the solvent influences its conformation and dynamics. This is particularly important for understanding reaction kinetics and for predicting properties like solubility. The use of explicit solvent models in MD simulations has become an indispensable tool for studying biomolecular structures and their dynamics. nih.gov

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict how a small molecule, such as this compound or its derivatives, might interact with a biological target, typically a protein.

The process involves placing the ligand (the small molecule) into the binding site of the protein and evaluating the binding affinity using a scoring function. This can help in identifying potential biological targets for a given compound or in screening a library of compounds for potential drug candidates. For example, derivatives of 3-methoxy flavone (B191248) have been studied for their interaction with human estrogen receptor alpha (ER-α) and epidermal growth factor receptor (EGFR) using molecular docking. nih.gov

A molecular docking study of this compound would involve selecting a protein target and then using docking software to predict the binding mode and estimate the binding energy. The results would provide hypotheses about the potential biological activity of the compound and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the protein-ligand complex.

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | LEU248, VAL256, ALA278, LYS290 |

| Type of Interactions | Hydrophobic, Hydrogen Bond |

Quantitative Structure-Activity Relationship (QSAR) and Molecular Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that are correlated with activity, a QSAR model can be used to predict the activity of new, untested compounds.

For a series of substituted indene derivatives, a QSAR study could be performed to understand how different substituents affect a particular biological activity. Molecular descriptors such as electronic properties (calculated using quantum chemistry), steric parameters, and hydrophobicity would be calculated for each compound. These descriptors would then be used to build a mathematical model that relates them to the observed biological activity.

A QSAR model for indene derivatives could help in designing new compounds with improved activity. For example, if the model indicates that a more electron-donating group at a certain position increases activity, new analogs with such groups could be synthesized and tested.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway. This provides valuable insights into the feasibility of a reaction and the factors that control its selectivity.

The synthesis of indenes can proceed through various routes, such as the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives, which may involve a 1,5-hydrogen shift. youtube.com Computational studies can be used to investigate the mechanism of such reactions, including the role of catalysts. For the synthesis of this compound, computational methods could be used to compare different potential synthetic routes and to understand the factors that favor the formation of the desired product.

Transition state analysis is a key part of these studies. By locating the transition state structure and calculating its energy, the activation energy of the reaction can be determined. This information is crucial for predicting reaction rates and for understanding how changes in the reactants or reaction conditions might affect the outcome of the reaction.

Advanced Spectroscopic and Crystallographic Characterization of 7 Methoxy 3 Phenyl 1h Indene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

NMR spectroscopy is the most powerful tool for determining the precise structure of organic compounds in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity of the molecular framework.

The ¹H-NMR spectrum of 7-Methoxy-3-phenyl-1H-indene is expected to show distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, including shielding and deshielding effects from nearby functional groups. Similarly, the ¹³C-NMR spectrum provides a signal for each unique carbon atom.

Based on the structure—comprising a methoxy-substituted benzene (B151609) ring fused to a five-membered ring which itself bears a phenyl substituent—a predictable pattern of signals can be anticipated. The methoxy (B1213986) group protons (-OCH₃) typically appear as a sharp singlet in the upfield region, while the aromatic protons of the phenyl and indene (B144670) moieties resonate at lower fields. The aliphatic protons on the C1 position of the indene ring are expected to appear in the mid-field range.

Expected ¹H-NMR Chemical Shifts for this compound Predicted values based on analogous structures.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| H1 (CH₂) | ~3.4 - 3.6 | Singlet or Doublet |

| H2 | ~6.5 - 6.7 | Singlet or Triplet |

| H4, H5, H6 (Indene Ring) | ~6.8 - 7.4 | Multiplets |

| Ortho, Meta, Para (Phenyl Ring) | ~7.2 - 7.6 | Multiplets |

| -OCH₃ | ~3.8 - 3.9 | Singlet |

Expected ¹³C-NMR Chemical Shifts for this compound Predicted values based on analogous structures.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C1 | ~38 - 40 |

| C2 | ~125 - 128 |

| C3 | ~145 - 148 |

| Indene Aromatic Carbons | ~110 - 145 |

| Phenyl Ring Carbons | ~127 - 140 |

| -OCH₃ | ~55 - 56 |

To confirm the assignments made from 1D NMR and to piece together the molecular structure, a series of 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, COSY would show correlations between adjacent aromatic protons on the indene ring (e.g., H4-H5, H5-H6) and within the phenyl ring, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of carbon signals based on their known proton assignments. For example, the proton signal at ~3.8 ppm would show a cross-peak to the carbon signal at ~55 ppm, confirming the -OCH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity (typically 2-3 bonds) between protons and carbons. It connects the fragments identified by COSY and HSQC. Key expected correlations for confirming the structure of this compound would include:

A correlation from the methoxy protons (-OCH₃) to the C7 carbon of the indene ring.

Correlations from the H1 protons to carbons C2, C3, and C7a.

Correlations from the ortho-protons of the phenyl ring to the C3 carbon of the indene ring, confirming the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is valuable for determining stereochemistry and conformation. Expected spatial correlations would include those between the methoxy protons and the adjacent H6 proton, and between the indene H2 proton and the ortho-protons of the C3-phenyl group.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

HRMS is used to determine the exact mass of a molecule with very high precision (typically to four or five decimal places). This allows for the calculation of a unique elemental formula. For this compound, the molecular formula is C₁₆H₁₄O.

Calculated Monoisotopic Mass: 222.1045 g/mol

Expected HRMS Result: An experimental m/z value matching the calculated mass to within a few parts per million (ppm), confirming the elemental composition as C₁₆H₁₄O. For example, a measured value of 222.1048 would be well within the acceptable error margin.

GC-MS combines gas chromatography for separating components of a mixture with mass spectrometry for detection and identification. When a pure sample is analyzed, the mass spectrometer provides a fragmentation pattern that serves as a molecular "fingerprint." In electron ionization (EI) mode, the molecule is bombarded with high-energy electrons, causing it to fragment in a reproducible manner.

For this compound, the following fragments would be anticipated:

Molecular Ion (M⁺): A peak at m/z = 222, corresponding to the intact molecule.

[M-15]⁺: A peak at m/z = 207, resulting from the loss of a methyl radical (•CH₃) from the methoxy group. This is often a prominent peak for aryl methyl ethers.

[M-43]⁺: A peak at m/z = 179, potentially from the loss of the methoxy group and a hydrogen atom (•OCH₃ + •H) or loss of a propyl fragment (•C₃H₇) through rearrangement.

Other significant fragments would arise from the cleavage of the indene ring and the phenyl substituent.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The key functional groups in this compound are the aromatic rings, the C=C double bond in the five-membered ring, the aliphatic CH₂ group, and the aryl-alkyl ether (methoxy) group.

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 2960 - 2850 | Medium |

| Aromatic C=C Stretch | 1610 - 1580, 1500 - 1450 | Medium-Strong |

| Asymmetric C-O-C Stretch (Aryl Ether) | 1275 - 1200 | Strong |

| Symmetric C-O-C Stretch (Aryl Ether) | 1050 - 1010 | Medium |

| C-H Out-of-Plane Bending | 900 - 675 | Strong |

The combination of a strong band around 1250 cm⁻¹ (asymmetric C-O stretch) and multiple bands in the 1610-1450 cm⁻¹ region (C=C stretches) would be highly characteristic of this molecule in an IR spectrum. The specific pattern of the out-of-plane bending bands in the "fingerprint region" (below 900 cm⁻¹) would provide further confirmation of the substitution patterns on the aromatic rings.

X-ray Crystallography for Solid-State Structure Determination

The study of analogous compounds reveals that the indene core generally adopts a nearly planar conformation. The crystal structure of 2-(4-Methoxyphenyl)-1H-indene, for instance, shows that the entire molecular structure is almost planar, with a root-mean-square deviation of 0.0801 (2) Å. nih.gov This planarity is indicative of the extensive p-π conjugation throughout the molecule. In this specific isomer, the single bond distance of O1—C1 is 1.3724 (16) Å, which is significantly shorter than the O1—C16 bond length of 1.4301 (19) Å, a characteristic attributed to the p-π conjugation between the oxygen atom and the benzene ring. nih.gov

For this compound, a similar planarity of the indene and phenyl rings would be anticipated. The methoxy group at the 7-position is expected to be nearly coplanar with the indene ring to maximize electronic delocalization. The phenyl group at the 3-position may exhibit some degree of torsion relative to the indene plane due to steric hindrance with the adjacent hydrogen atom on the five-membered ring.

The intermolecular interactions in the solid state are likely to be dominated by van der Waals forces and potentially weak C—H···π interactions, contributing to a stable, layered packing arrangement in the crystal. The precise packing and resulting crystallographic parameters would, however, be influenced by the specific crystallization conditions.

To illustrate the type of data obtained from such an analysis, the crystallographic parameters for the related compound, 2-(4-Methoxyphenyl)-1H-indene, are presented below. These data provide a reasonable approximation of the unit cell dimensions and symmetry that might be observed for this compound.

Crystallographic Data for 2-(4-Methoxyphenyl)-1H-indene nih.gov

| Parameter | Value |

| Chemical Formula | C₁₆H₁₄O |

| Formula Weight ( g/mol ) | 222.27 |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a (Å) | 5.8347 (8) |

| b (Å) | 7.5584 (10) |

| c (Å) | 26.135 (4) |

| β (°) | 92.772 (11) |

| Volume (ų) | 1151.3 (3) |

| Z | 4 |

| Temperature (K) | 113 (2) |

| Density (calculated) (Mg m⁻³) | 1.282 |

| Radiation type | Mo Kα |

| μ (mm⁻¹) | 0.08 |

Advanced Applications and Future Research Avenues for 7 Methoxy 3 Phenyl 1h Indene

Role as a Versatile Synthetic Intermediate in Organic Synthesis

The indene (B144670) framework is a valuable structural motif in organic synthesis due to its presence in biologically active molecules and functional materials. nih.gov The specific substitution pattern of 7-Methoxy-3-phenyl-1H-indene offers unique synthetic handles and electronic properties that make it a potentially versatile intermediate.

Precursor for Complex Organic Frameworks

The structure of this compound suggests its utility as a precursor for more complex molecular architectures. The electron-donating methoxy (B1213986) group at the 7-position can influence the reactivity of the aromatic ring, directing further electrophilic substitutions. The phenyl group at the 3-position provides a site for additional functionalization and extends the molecule's π-conjugated system.

The reactive double bond within the five-membered ring is susceptible to a variety of transformations, including cycloadditions, epoxidations, and hydroborations, allowing for the construction of intricate polycyclic systems. The methylene (B1212753) group (C1) is acidic and can be deprotonated to form an indenyl anion, a powerful nucleophile for forming new carbon-carbon bonds. These characteristics position this compound as a foundational element for building sophisticated organic frameworks.

Building Block in Retrosynthetic Strategies

In retrosynthetic analysis, this compound can be identified as a key building block for a range of target molecules. Its synthesis can be envisioned through several pathways, such as the gold-catalyzed intramolecular hydroalkylation of ynamides, which provides a general route to substituted indenes. nih.govacs.org Once formed, its strategic disassembly in a retrosynthetic sense highlights its potential. For instance, it could serve as a synthon for constructing larger polyaromatic systems or as a core structure for developing libraries of pharmaceutical analogues. The combination of the methoxy and phenyl groups offers a predictable influence on the molecule's reactivity, making it a reliable component in a multi-step synthesis plan.

Exploration in Materials Science and Polymer Chemistry

Indene and its derivatives are recognized for their applications in functional resins and optical materials. jfe-chem.com The specific electronic and structural features of this compound make it an interesting candidate for exploration in materials science.

Monomer for Polymerization Studies

The double bond in the five-membered ring of this compound allows it to act as a monomer in polymerization reactions. Cationic or radical polymerization could potentially yield polymers with unique properties conferred by the methoxy and phenyl substituents. These pendant groups can influence the polymer's thermal stability, solubility, and refractive index. The resulting polymers could be explored for applications in specialty plastics, coatings, or as components in advanced composite materials.

Luminescent Properties and Optoelectronic Applications (theoretical aspect)

Theoretically, the extended π-conjugation provided by the phenyl group in conjunction with the electron-donating nature of the methoxy group suggests that this compound could possess interesting photophysical properties. Such donor-acceptor characteristics within a conjugated system are often associated with luminescence. mdpi.com

Computational studies on related aromatic systems, such as coumarin (B35378) derivatives, have shown that substitutions can significantly alter highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning their optoelectronic properties. mdpi.com A similar theoretical investigation of this compound would likely reveal how these specific substituents impact its absorption and emission spectra. This molecule could serve as a core for developing new fluorescent materials or as an electron-transporting material in devices like perovskite solar cells, a role that has been identified for other indene-fullerene derivatives. nih.govacs.org

Table 1: Theoretical Influence of Substituents on Indene Core Properties

| Substituent Group | Position | Potential Effect on Electronic Properties |

|---|---|---|

| Methoxy (-OCH3) | 7 | Electron-donating; may increase HOMO energy level and influence luminescence. |

Development as Chemical Probes for Biological Research (mechanistic focus)

The indene scaffold is present in numerous compounds with significant biological activity, including anticancer and antimicrobial agents. nih.govresearchgate.net Derivatives of indene have been designed as inhibitors of enzymes like FGFR1 and as agents that disrupt tubulin polymerization. pensoft.netnih.gov

From a mechanistic standpoint, this compound could be envisioned as a starting point for developing chemical probes. The phenyl and methoxy groups can participate in crucial binding interactions within a protein's active site, such as π-stacking and hydrogen bonding. The core indene structure provides a rigid scaffold to orient these functional groups appropriately.

To function as a chemical probe, the molecule would likely require further modification. For example, the incorporation of a reactive group could allow it to covalently label a biological target, enabling researchers to identify and study the target's function. Alternatively, attaching a fluorophore could transform it into a fluorescent probe for imaging the localization of a target protein within cells. The mechanistic basis of its action would depend on the specific biological target, but the core structure provides a robust platform for designing probes that could interfere with protein-protein interactions or enzyme catalysis through competitive binding.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Phenyl-C61-butyric acid methyl ester (PCBM) |

Enzyme Active Site Mapping and Mechanism Elucidation

Currently, there is no specific research available that details the use of this compound for mapping enzyme active sites or elucidating enzymatic mechanisms. However, its structural features suggest it could be a candidate for such studies. The phenyl and methoxy groups can be functionalized to incorporate reporter groups or reactive moieties that could covalently or non-covalently interact with amino acid residues within an enzyme's active site. By analyzing these interactions, researchers could gain insights into the topology and chemical environment of the active site.

Investigating Protein-Protein Interactions

The application of this compound as a molecular probe to investigate protein-protein interactions (PPIs) is a novel area with no current published research. Small molecules that can modulate PPIs are of great interest in drug discovery. The rigid indene core of this compound provides a defined three-dimensional structure that could potentially be optimized to disrupt or stabilize specific protein complexes. Future research could focus on creating libraries of derivatives of this compound to screen for activity against various PPI targets.

Interdisciplinary Research with Computational Chemistry and Chemoinformatics

While computational studies have been performed on related methoxy-phenyl compounds to understand their structural and electronic properties, dedicated computational and chemoinformatic analyses of this compound are not yet available in the scientific literature. Such studies would be invaluable in predicting its physicochemical properties, potential biological targets, and metabolic fate. Molecular docking simulations could predict its binding affinity to various protein targets, guiding experimental work and accelerating the discovery of new applications.

Unexplored Reactivity and Novel Transformations

The reactivity of the 1H-indene core in this compound presents opportunities for exploring novel chemical transformations. The allylic proton at the C1 position is potentially acidic and could be deprotonated to form an indenyl anion, a versatile intermediate for carbon-carbon bond formation. Furthermore, the electron-rich aromatic rings are susceptible to electrophilic substitution, and the double bond can undergo various addition reactions. Systematic investigation into its reactivity could lead to the development of new synthetic methodologies and the creation of novel molecular architectures.

Synthesis of Isotopic Variants for Mechanistic Studies

The synthesis of isotopically labeled this compound would be a powerful tool for mechanistic studies of its potential biological or chemical transformations. For instance, incorporating isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O) at specific positions would allow for the tracking of the molecule's fate in a reaction or biological system using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This would provide unambiguous evidence for reaction pathways and metabolic processes. To date, no syntheses of isotopic variants of this specific compound have been reported.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.